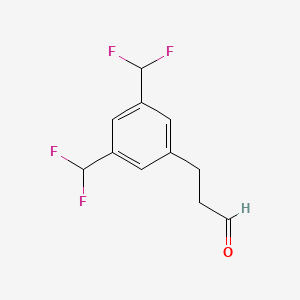![molecular formula C16H18FN5O7 B14794384 [(2r,3r,4r,5r)-4-Acetoxy-5-(acetoxymethyl)-2-(6-amino-8-fluoro-purin-9-yl)tetrahydrofuran-3-yl] acetate](/img/structure/B14794384.png)
[(2r,3r,4r,5r)-4-Acetoxy-5-(acetoxymethyl)-2-(6-amino-8-fluoro-purin-9-yl)tetrahydrofuran-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with acetoxymethyl and a purine base with an amino and fluoro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydrofuran ring, which is then functionalized with acetoxymethyl groups.
Purine Base Attachment: The purine base, specifically 6-amino-8-fluoro-9H-purine, is then attached to the tetrahydrofuran ring through a glycosylation reaction.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the tetrahydrofuran ring to form the diacetate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the purine base, especially at the amino and fluoro groups.
Substitution: Nucleophilic substitution reactions can take place at the acetoxymethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Reduced forms of the purine base.
Substitution: Substituted derivatives with different functional groups replacing the acetoxymethyl groups.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an antiviral agent, particularly against RNA viruses.
- Explored for its ability to inhibit certain enzymes involved in nucleic acid synthesis.
Medicine:
- Potential use in anticancer therapies due to its ability to interfere with DNA replication in cancer cells.
- Studied for its immunomodulatory effects.
Industry:
- Utilized in the development of pharmaceuticals and diagnostic agents.
- Employed in research for the development of new therapeutic compounds.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase, leading to the termination of DNA or RNA synthesis. This inhibition is crucial for its antiviral and anticancer properties.
Molecular Targets and Pathways:
DNA Polymerase: Inhibition of DNA polymerase prevents the replication of viral and cancerous DNA.
Reverse Transcriptase: Inhibition of reverse transcriptase is particularly important in the treatment of retroviral infections.
Comparación Con Compuestos Similares
(2R,3R,4R,5R)-2-(Hydroxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol: Lacks the acetoxymethyl and fluoro groups.
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate: Contains a chloro group instead of a fluoro group.
Uniqueness:
- The presence of the fluoro group in (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate enhances its stability and reactivity compared to similar compounds.
- The acetoxymethyl groups provide additional sites for chemical modification, making it a versatile compound for further derivatization.
This detailed article provides a comprehensive overview of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
[3,4-diacetyloxy-5-(6-amino-8-fluoropurin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTXFEDFTSISLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2F)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2F)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)
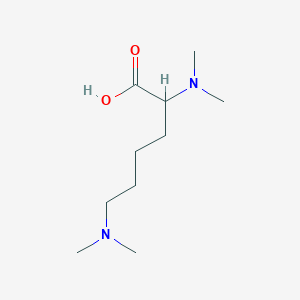
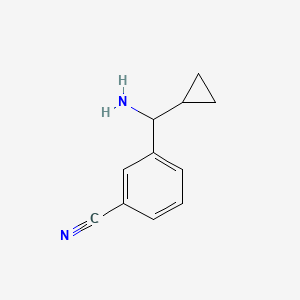
![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)
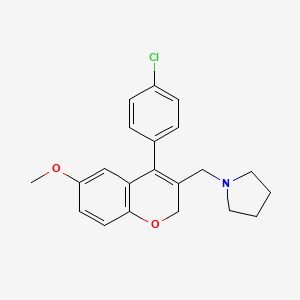
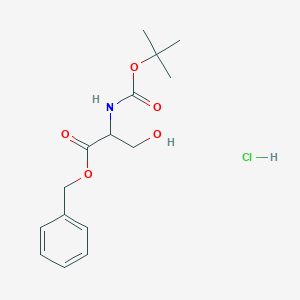

![(4R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid](/img/structure/B14794341.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14794345.png)
![(9bS)-6-methoxy-9b-methyl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one](/img/structure/B14794346.png)

![(5R)-5-(1,1-dimethylethyl)-6,7-dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B14794355.png)
